molecular formula C10H11ClFN3 B2365300 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1909316-81-9

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B2365300
M. Wt: 227.67
InChI Key: BCYJRAKIICLYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, also known as PF-04457845, is a selective and potent antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and has been implicated in various physiological processes, including pain, anxiety, and addiction.

Scientific Research Applications

Synthesis and Structural Characterization

  • 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride has been utilized in the synthesis and structural characterization of related compounds. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazoles, involving a similar fluorophenyl group, which provides insights into molecular conformations and planarity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Reductive Amination and Compound Formation

  • The compound has been used in the process of reductive amination, contributing to the formation of novel compounds. Bawa, Ahmad, and Kumar (2009) described using a similar fluorophenyl compound in the synthesis of secondary amines, important in pharmaceutical and chemical industries (Bawa, Ahmad, & Kumar, 2009).

Crystal Structure Analysis

  • This chemical is significant in the analysis of crystal structures. Abdel-Wahab, Mohamed, Khidre, Ng, and Tiekink (2013) used a similar compound to examine the conformation of the central pyrazole ring and its interactions, which is crucial for understanding molecular geometries and interactions (Abdel-Wahab, Mohamed, Khidre, Ng, & Tiekink, 2013).

Antimicrobial and Antitumor Activities

  • Compounds related to 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride have shown potential in antimicrobial and antitumor applications. For example, Ragavan, Vijayakumar, and Kumari (2010) explored novel pyrazole derivatives for their antibacterial and antifungal activities, demonstrating the versatility of these compounds in biomedical research (Ragavan, Vijayakumar, & Kumari, 2010).

Exploration in Pharmacology and Medicinal Chemistry

  • The compound and its derivatives are being explored for their pharmacological potential. Wise et al. (1987) investigated a series of compounds, including a similar fluorophenyl pyrazole, for their antipsychotic properties, highlighting the relevance of these compounds in drug discovery and development (Wise et al., 1987).

Nonlinear Optical Studies

  • The compound has been studied for its nonlinear optical properties. Tamer et al. (2016) synthesized a related pyrazol-5-amine and analyzed its structural and optical properties, contributing to the field of material science and photonics (Tamer et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYJRAKIICLYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

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